Cobalt(II) thiocyanate

Description

Significance and Research Context of Thiocyanate (B1210189) Ligands in Transition Metal Chemistry

The thiocyanate ion (SCN⁻) is a pseudohalide and an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.org This versatility in bonding modes (M-NCS or M-SCN) gives rise to linkage isomerism and influences the resulting complex's structural, electronic, and magnetic properties. wikipedia.org Thiocyanate ligands are significant in coordination chemistry for their ability to form stable complexes with a wide range of transition metals, including cobalt. wisdomlib.orgresearchgate.net The study of these complexes provides insights into the fundamental principles of coordination chemistry, such as the hard and soft acid and base (HSAB) theory, which can often predict the preferred bonding mode.

Overview of Coordination Chemistry of Cobalt(II)

Cobalt(II), a d⁷ transition metal ion, exhibits a rich and diverse coordination chemistry. researchgate.net It can adopt various coordination numbers and geometries, with octahedral and tetrahedral arrangements being the most common. nih.govrsc.org The electronic configuration of Co(II) allows for both high-spin and low-spin states, depending on the ligand field strength. This variability leads to a range of magnetic properties in its complexes, from paramagnetic to ferromagnetic and antiferromagnetic behavior. researchgate.netresearchgate.net The coordination of different ligands to a Co(II) center can also result in distinct colors, a property often exploited in qualitative analysis and materials science. cymitquimica.com

Scope and Research Objectives

This article focuses exclusively on the chemical compound Cobalt(II) thiocyanate. The primary objectives are to provide a detailed account of its fundamental chemical and physical properties, methods of synthesis, and its intricate crystal and molecular structures. The discussion will be confined to these core scientific aspects, excluding applications such as dosage, administration, and safety profiles to maintain a strict focus on the chemistry of the compound itself.

Chemical and Physical Properties

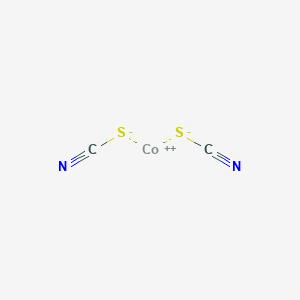

This compound is an inorganic compound that can exist in both anhydrous and hydrated forms. wikipedia.org The anhydrous form is a coordination polymer, while the trihydrate, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ centers with an additional water molecule of crystallization. wikipedia.org

Here is a table summarizing the key physical and chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₂CoN₂S₂ |

| Molar Mass | 175.098 g/mol wikipedia.org |

| Appearance | Anhydrous: dark grey to black powder; Hydrated: blue solid or brown solid solubilityofthings.comprochemonline.com |

| Density | 2.484 g/cm³ wikipedia.org |

| Solubility | Soluble in water, ethanol (B145695), methanol, and ether cymitquimica.comprochemonline.comguidechem.com |

| Magnetic Susceptibility (χ) | +11,090·10⁻⁶ cm³/mol wikipedia.org |

Synthesis and Preparation

Several methods are employed for the synthesis of this compound, primarily involving salt metathesis reactions.

One common method is the reaction of aqueous solutions of a cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) chloride, with a thiocyanate salt like barium thiocyanate or potassium thiocyanate. The reaction with barium thiocyanate results in the precipitation of insoluble barium sulfate, leaving this compound in the solution. wikipedia.org

Another synthetic route involves the reaction of hexakis(acetonitrile)cobalt(II) tetrafluoroborate (B81430) with potassium thiocyanate in a non-aqueous solvent like acetonitrile. The addition of an anti-solvent such as diethyl ether can then be used to precipitate the anhydrous form of this compound. wikipedia.org

The synthesis of various coordination complexes of this compound with other ligands, such as pyridine (B92270) derivatives or urotropine, typically involves reacting Co(SCN)₂ with the respective co-ligand in a suitable solvent. researchgate.netiucr.orgmdpi.com

Crystal and Molecular Structure

The crystal structure of this compound has been extensively studied using X-ray crystallography, revealing different structures for its anhydrous and hydrated forms. wikipedia.org

The anhydrous Co(SCN)₂ adopts a layered coordination polymer structure. wikipedia.org In contrast, the trihydrate, often formulated as [Co(NCS)₂(H₂O)₂]·H₂O, features discrete tetrahedral cobalt centers. wikipedia.org In this structure, the cobalt(II) ion is coordinated to two nitrogen atoms from the thiocyanate ligands and two oxygen atoms from water molecules. nih.gov

The thiocyanate ligand in these complexes is typically N-bonded to the cobalt center, forming an isothiocyanate complex. nih.gov The Co-NCS linkage is often bent. nih.gov

In the presence of other ligands, this compound can form a variety of coordination complexes with different geometries. For instance, with pyridine-based ligands, it can form octahedral complexes where the cobalt ion is coordinated to two thiocyanate ions and four pyridine molecules. researchgate.netmdpi.com With bulkier ligands, tetrahedral complexes are often formed. rsc.org The ability of the thiocyanate ligand to bridge between metal centers can also lead to the formation of one-dimensional chains or more complex polymeric structures. researchgate.net

Compound Names

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14007-28-4 |

|---|---|

Molecular Formula |

C2CoN2S2 |

Molecular Weight |

175.1 g/mol |

IUPAC Name |

cobalt(2+);dithiocyanate |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] |

Other CAS No. |

3017-60-5 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

cobalt thiocyanate |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Ii Thiocyanate Compounds

Direct Synthesis Routes

The preparation of cobalt(II) thiocyanate (B1210189) itself can be achieved through straightforward chemical reactions, primarily involving the exchange of ions in solution or reaction in non-aqueous media.

Salt Metathesis Reactions

A common and direct method for synthesizing cobalt(II) thiocyanate is through a salt metathesis (or double displacement) reaction. This typically involves reacting an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) nitrate (B79036), with a soluble thiocyanate salt. A frequently employed variant uses barium thiocyanate, which results in the precipitation of insoluble barium sulfate, leaving the desired this compound hydrate (B1144303) in the aqueous solution.

The reaction is as follows: CoSO₄(aq) + Ba(SCN)₂(aq) → BaSO₄(s) + Co(SCN)₂(aq)

Similarly, reacting cobalt(II) nitrate with sodium thiocyanate in an ethanolic solution precipitates sodium nitrate, yielding an ethanol (B145695) solution of this compound. The resulting aqueous or alcoholic solution of Co(SCN)₂ can then be used directly for the synthesis of coordination compounds or evaporated to obtain the hydrated solid.

Reactions with Hexakisacetonitrile Cobalt(II) Tetrafluoroborate (B81430)

An alternative route to anhydrous this compound involves the use of a cobalt complex in a non-aqueous solvent. Specifically, hexakisacetonitrile cobalt(II) tetrafluoroborate, Co(NCMe)₆₂, can be reacted with potassium thiocyanate (KSCN). This reaction leads to the precipitation of potassium tetrafluoroborate (KBF₄), which is insoluble in the reaction medium. The anhydrous Co(SCN)₂ remains in solution and can be isolated by adding an antisolvent like diethyl ether.

The reaction is represented by the equation: Co(NCMe)₆₂(solv) + 2 KSCN(solv) → 2 KBF₄(s) + Co(SCN)₂(solv)

Synthesis of Coordination Compounds and Polymers

This compound is a fundamental building block for creating coordination compounds with diverse structures and properties. The introduction of organic ligands, particularly those containing nitrogen donor atoms, leads to the formation of discrete molecular complexes or extended coordination polymers.

Ligand-Templated Syntheses

The structure of the final product is heavily influenced by the choice of the organic ligand, the stoichiometry of the reactants, and the reaction conditions such as solvent and temperature.

A vast number of coordination compounds have been synthesized by reacting this compound with various heterocyclic N-donor ligands. These reactions often yield crystalline products where the cobalt(II) ion is coordinated by both the thiocyanate anions and the organic ligands. Depending on whether the thiocyanate ligand acts as a terminal group or a bridging unit, the resulting structures can range from simple monomers to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks.

2,5-dimethylpyrazine (B89654) (2,5-dmp): The reaction of Co(NCS)₂ with 2,5-dimethylpyrazine can lead to a variety of products. In aqueous solutions, aqua complexes like Co(NCS)₂(H₂O)₄·4(2,5-dmp) can form, where the cobalt cation is coordinated by water and thiocyanate ions, with the pyrazine (B50134) molecules acting as non-coordinating guests in the crystal lattice. In methanol, a 1D coordination polymer, [Co(NCS)₂(2,5-dmp)(MeOH)₂]n, is formed where the pyrazine ligand bridges the cobalt centers. Sonochemical methods have also been used to synthesize a 0D complex, [Co(NCS)₂(2,5-dmp)(H₂O)₂]·3(2,5-dmp).

4-acetylpyridine (4-acpy): With 4-acetylpyridine, Co(NCS)₂ can form monomeric complexes such as Co(NCS)₂(4-acpy)₄ or polymeric structures. The thermal decomposition of the monomer or its hydrated analogue, Co(NCS)₂(4-acpy)₂(H₂O)₂, can yield a layered coordination polymer with the formula [Co(NCS)₂(4-acpy)₂]n. Interestingly, this polymer can exist in at least two isomeric forms, one of which is thermodynamically metastable, demonstrating how synthetic conditions can isolate different structural outcomes.

4-(4-chlorobenzyl)pyridine (B1583355) (ClBP): The reaction between Co(NCS)₂ and 4-(4-chlorobenzyl)pyridine yields different products based on the reaction stoichiometry. A ligand-rich monomeric complex, Co(NCS)₂(ClBP)₄, is formed when an excess of the ligand is used. A 1D coordination polymer, [Co(NCS)₂(ClBP)₂]n, where cobalt ions are linked by pairs of μ-1,3-bridging thiocyanate anions, is also accessible.

1,2-bis(4-pyridyl)ethylene (bpe): This bridging ligand readily forms coordination polymers. The reaction with Co(NCS)₂ can produce a complex formulated as [Co(NCS)₂(bpe)₂]·bpe, where cobalt cations are linked by the bpe ligands into layers.

4-ethylpyridine (B106801) (4-etpy): The reaction of Co(NCS)₂ with 4-ethylpyridine has been shown to produce at least three different compounds: a discrete monomeric complex, Co(NCS)₂(4-etpy)₄; a dimeric complex, [(Co(NCS)₂)₂(4-etpy)₆]; and a 1D chain polymer, [Co(NCS)₂(4-etpy)₂]n.

2-methylpiperazine (B152721): Syntheses involving 2-methylpiperazine and Co(NCS)₂ have resulted in the formation of isomorphous complexes with the general formula [Co(NCS)₄(C₅H₁₄N₂)₂], where the cobalt center has an octahedral geometry.

Bathocuproine: Mixing Co(NCS)₂ with bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) via a diffusion method results in a four-coordinated, high-spin tetrahedral complex with the formula [Co(bathocup)(NCS)₂].

3,5-dimethylpyrazole (B48361): The reaction of cobalt(II) ions with 3,5-dimethylpyrazole in a basic aqueous solution yields a blue-violet precipitate, identified as the bis(3,5-dimethylpyrazole)cobalt(II) complex, Co(C₅H₇N₂)₂. This complex is noted for its thermal stability and insolubility in most organic solvents.

1-(2-pyrimidyl)piperazine (L): Depending on the thiocyanate source and reaction conditions, two different complexes can be synthesized with this ligand. One is a neutral, tetrahedral complex, [Co(SCN)₂(L)₂], where cobalt is coordinated by two thiocyanate anions and two ligand molecules. The other is an ionic compound, (H₂L)₂[Co(SCN)₄]·H₂O, containing the tetrathiocyanatocobaltate(II) anion.

| Ligand | Reactants | Solvent/Conditions | Resulting Compound Formula | Structural Features | Citation |

|---|---|---|---|---|---|

| 2,5-dimethylpyrazine | Co(NCS)₂, 2,5-dmp | Methanol | [Co(NCS)₂(2,5-dmp)(MeOH)₂]n | 1D coordination polymer | |

| 4-acetylpyridine | Co(NCS)₂, 4-acpy | Thermal decomposition of precursor | [Co(NCS)₂(4-acpy)₂]n | 2D layered polymer (stable and metastable isomers) | |

| 4-(4-chlorobenzyl)pyridine | Co(NCS)₂, ClBP | - | [Co(NCS)₂(ClBP)₂]n | 1D chain with μ-1,3-bridging thiocyanates | |

| 1,2-bis(4-pyridyl)ethylene | Co(NCS)₂, bpe | - | [Co(NCS)₂(bpe)₂]·bpe | Layered structure connected by bpe ligands | |

| 4-ethylpyridine | Co(NCS)₂, 4-etpy | - | [Co(NCS)₂(4-etpy)₂]n | 1D chain polymer | |

| Bathocuproine | Co(NCS)₂, bathocuproine | Diffusion method | [Co(bathocup)(NCS)₂] | Discrete tetrahedral high-spin complex | |

| 3,5-dimethylpyrazole | Co(II) salt, 3,5-dimethylpyrazole | Aqueous, basic pH | Co(C₅H₇N₂)₂ | Precipitated complex | |

| 1-(2-pyrimidyl)piperazine | CoCl₂·H₂O, thiocyanate source, ligand | - | [Co(SCN)₂(L)₂] | Discrete tetrahedral complex |

An elegant synthetic strategy involves the in situ generation of a ligand, which then immediately coordinates to the metal center present in the reaction mixture. This method is particularly effective for synthesizing complexes of ligands that may be unstable or difficult to isolate on their own, such as certain Schiff bases.

A Schiff base is typically formed through the condensation reaction of a primary amine and an active carbonyl compound (like an aldehyde or ketone). In the context of this compound chemistry, the synthesis is carried out by mixing the amine and carbonyl precursors with a cobalt(II) salt and a source of thiocyanate ions. The Schiff base ligand forms in the reaction vessel and is trapped by coordinating to the cobalt(II) ion.

For example, a Schiff base ligand (L), prepared in situ from the reaction of salicylaldehyde (B1680747) and N,N-dimethyldipropylenetriamine, reacts with cobalt(II) nitrate and sodium thiocyanate in an acetonitrile/water solvent mixture to produce the complex [Co(L)(NCS)₂]. Interestingly, conducting the same reaction in a methanol/water mixture can lead to a different product, [Co(L)(Sal)]₂[Co(NCS)₄], highlighting the significant influence of the solvent on the final structure in these in situ syntheses.

Solvothermal and Other Solution-Based Methods

Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline coordination compounds of this compound. These methods involve the reaction of cobalt(II) salts and thiocyanate sources in a sealed vessel under controlled temperature and pressure, often leading to the formation of unique structural motifs. The choice of solvent, temperature, and the presence of co-ligands play a crucial role in determining the final product's composition and structure.

Hydrothermal synthesis, which employs water as the solvent, has been successfully used to create various this compound complexes. For instance, the reaction of Co(NCS)₂ with 4-(hydroxymethyl)pyridine (hmpy) in water can yield a range of products depending on the reaction conditions, including discrete complexes and coordination polymers. semanticscholar.org Similarly, one-pot hydrothermal synthesis has been utilized to produce mononuclear cobalt(II) complexes. dur.ac.uk

Solvothermal methods, which use organic solvents or mixtures of water and organic solvents, offer a wider range of possibilities for tuning the properties of the resulting materials. The reaction of Co(NCS)₂ with 2,5-dimethylpyrazine in methanol, for example, leads to the formation of [Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂]. researchgate.net The use of different alcohol solvents, such as ethanol, can also influence the coordination environment of the cobalt center. The reaction of Co(NCS)₂ with 1,3-dicyclohexylthiourea (B73351) in ethanol results in the formation of a discrete tetrahedral complex, [Co(NCS)₂(C₁₃H₂₄N₂S)₂].

Solution-based methods at room temperature are also common for the synthesis of this compound complexes. These typically involve the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) sulfate, with a thiocyanate salt, like potassium thiocyanate or ammonium (B1175870) thiocyanate, in a suitable solvent. The resulting this compound can then be reacted with various organic ligands to form a wide array of coordination compounds. A new tetra-coordinated high-spin Co(II) complex, for instance, was prepared by mixing Co(NCS)₂ with bathocuproine using a diffusion method. researchgate.net

The following table summarizes representative examples of this compound compounds synthesized via solution-based methods.

| Compound Formula | Synthesis Method | Solvent(s) | Key Structural Features |

| [Co(NCS)₂(hmpy)₄] | Solution Reaction | Water | Discrete complex with octahedrally coordinated Co(II) by two terminal thiocyanato anions and four hmpy ligands. semanticscholar.org |

| [Co(NCS)₂(hmpy)₂(H₂O)₂] | Solution Reaction | Water | Discrete complex with two hmpy ligands substituted by water molecules. semanticscholar.org |

| [Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂] | Solvothermal | Methanol | Co(II) cations are linked by 2,5-dimethylpyrazine ligands into chains. researchgate.net |

| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | Solution Reaction | Ethanol | Discrete tetrahedral complex with terminal N-bonded thiocyanate anions and 1,3-dicyclohexylthiourea ligands. |

| [Co(bathocup)(NCS)₂] | Diffusion Method | Not specified | Tetrahedral Co(II) complex with two thiocyanate groups and two nitrogen atoms from the bathocuproine ligand. researchgate.net |

Thermal Transformation Pathways and Intermediate Formation

The thermal decomposition of this compound coordination compounds is a valuable method for accessing new, often ligand-deficient, phases and for studying the formation of intermediates. By carefully controlling the temperature, it is possible to induce stepwise removal of solvent molecules and organic co-ligands, leading to structural transformations and the creation of new coordination polymers. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in elucidating these thermal transformation pathways.

A common thermal transformation involves the removal of volatile ligands, such as water or pyridine (B92270) derivatives, from a precursor complex to form a more condensed phase. For example, the thermal decomposition of [Co(NCS)₂(4-methylpyridine)₂(H₂O)₂] results in the loss of water molecules and the formation of [Co(NCS)₂(4-methylpyridine)₂], which has a different crystal structure. tulane.edu Similarly, heating [Co(NCS)₂(4-acetylpyridine)₄] leads to the formation of [Co(NCS)₂(4-acetylpyridine)₂]n, where the cobalt centers are bridged by thiocyanate ligands. researchgate.net

The nature of the intermediates formed during thermal decomposition can be complex and depends on the starting material and heating conditions. In the thermal decomposition of this compound complexes with 2,5-dimethylpyrazine, a series of intermediates are formed, including Co(NCS)₂(2,5-dimethylpyrazine)₂ and Co(NCS)₂(2,5-dimethylpyrazine), before the final decomposition to cobalt sulfide (B99878). researchgate.net The decomposition of [bis(thiocyanato-N)-tetrakis(3-methylpyridine-N)cobalt(II)] proceeds through a well-defined intermediate, [bis(thiocyanato-N)-bis(3-methylpyridine-N)cobalt(II)]. researchgate.net

The table below outlines several examples of thermal transformations of this compound compounds and the resulting intermediates or final products.

| Precursor Compound | Intermediate/Final Product(s) | Decomposition Temperature (°C) | Key Observations |

| [Co(NCS)₂(4-methylpyridine)₂(H₂O)₂] | [Co(NCS)₂(4-methylpyridine)₂] | Not specified | Loss of water molecules leads to a new phase. tulane.edu |

| [Co(NCS)₂(4-acetylpyridine)₄] | [Co(NCS)₂(4-acetylpyridine)₂]n | Not specified | Formation of a coordination polymer with bridging thiocyanate ligands. researchgate.net |

| Co(NCS)₂(2,5-dimethylpyrazine)ₓ(H₂O)y | Co(NCS)₂(2,5-dimethylpyrazine)₂ → Co(NCS)₂(2,5-dimethylpyrazine) → [Co(NCS)₂]₃(2,5-dimethylpyrazine) | Stepwise | Stepwise removal of water and co-ligands leads to a series of new phases. researchgate.net |

| [bis(thiocyanato-N)-tetrakis(3-methylpyridine-N)cobalt(II)] | [bis(thiocyanato-N)-bis(3-methylpyridine-N)cobalt(II)] | Not specified | Formation of a phase-pure, ligand-deficient intermediate. researchgate.net |

| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | Decomposes to cobalt oxide | ~227 | The compound decomposes with the initial loss of one 1,3-dicyclohexylthiourea ligand. |

Single-Source Precursors for Advanced Materials Synthesis

This compound complexes have emerged as promising single-source precursors for the synthesis of advanced materials, particularly cobalt sulfide (CoS) and cobalt oxide (Co₃O₄) nanostructures. researchgate.netresearchgate.net In this approach, a single compound containing both the cobalt metal center and the desired counter-ion (sulfur from the thiocyanate ligand) is thermally decomposed under controlled conditions to yield the target material. This method offers advantages such as stoichiometric control, lower reaction temperatures, and the potential to influence the morphology of the final product.

A notable example is the use of cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], as a single-source precursor. researchgate.netresearchgate.net The thermal decomposition of this complex under a helium atmosphere leads to the formation of cobalt sulfide (CoS) nanoparticles, while pyrolysis in air yields tricobalt tetraoxide (Co₃O₄) nanoparticles. researchgate.netresearchgate.net The morphology of the resulting nanoparticles can be investigated using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). researchgate.netresearchgate.net

The thermal decomposition process of these single-source precursors can be studied using thermogravimetric analysis (TGA) to determine the decomposition temperatures and pathways. The choice of the organic cation in the complex can also influence the decomposition process and the properties of the resulting nanomaterials.

The synthesis of cobalt sulfide and oxide nanoparticles from single-source precursors is a developing area of research with potential applications in various fields, including catalysis, energy storage, and electronics. The ability to tailor the properties of the nanomaterials by modifying the precursor complex makes this a versatile and attractive synthetic strategy.

| Precursor Compound | Target Material(s) | Pyrolysis Atmosphere | Key Findings |

| (C₆H₁₁NH₃)₂[Co(NCS)₄] | CoS | Helium | Successful synthesis of cobalt sulfide nanoparticles. researchgate.netresearchgate.net |

| (C₆H₁₁NH₃)₂[Co(NCS)₄] | Co₃O₄ | Air | Formation of tricobalt tetraoxide nanoparticles with various shapes. researchgate.netresearchgate.net |

Structural Chemistry and Crystallography of Cobalt Ii Thiocyanate Systems

Anhydrous Cobalt(II) Thiocyanate (B1210189)

Anhydrous cobalt(II) thiocyanate, Co(SCN)₂, adopts a layered coordination polymer structure. wikipedia.org In this architecture, the cobalt(II) ions are interconnected by bridging thiocyanate ligands to form infinite two-dimensional sheets. wikipedia.org This structural motif is similar to that observed in mercury(II) thiocyanate. wikipedia.org The thiocyanate ligands act as bridges between the cobalt centers, utilizing both the nitrogen and sulfur atoms to create an extended network. This polymeric nature is a key feature of the anhydrous form, distinguishing it from its hydrated counterparts. The formation of these layers is a consequence of the coordinative flexibility of the thiocyanate ion and the preferred coordination geometry of the cobalt(II) ion in the absence of other coordinating ligands like water.

Hydrated this compound Species

The introduction of water into the crystal lattice of this compound dramatically alters its structure, leading to the formation of hydrated species with distinct molecular arrangements.

A common hydrated form is the trihydrate, Co(SCN)₂(H₂O)₃. X-ray crystallography has revealed that this compound consists of isolated tetrahedral centers of [Co(SCN)₂(H₂O)₂]. wikipedia.org In these discrete complexes, the cobalt(II) ion is coordinated by two nitrogen-bonded thiocyanate anions and two water molecules. wikipedia.org The third water molecule in the empirical formula exists as water of crystallization within the crystal lattice, participating in hydrogen bonding interactions that link the isolated complexes. wikipedia.org This arrangement contrasts sharply with the polymeric sheets of the anhydrous form, highlighting the significant role of water molecules in disrupting the extended network and favoring the formation of discrete molecular units.

Another example of a hydrated species is found in the co-crystal [Co(NCS)₂(H₂O)₄]·2C₈H₁₀N₄O₂·4H₂O, where the cobalt(II) cation is coordinated by four water molecules and two trans-arranged thiocyanate anions in a slightly distorted octahedral geometry. researchgate.net

Coordination Geometries of Cobalt(II) Centers

The coordination environment of the cobalt(II) ion in thiocyanate complexes is a critical aspect of their structural chemistry, with both octahedral and tetrahedral geometries being prevalent. The choice between these geometries is influenced by factors such as the nature of other co-ligands present in the coordination sphere, steric effects, and the crystallization conditions.

Octahedral geometry is a frequent coordination mode for cobalt(II) in thiocyanate complexes, with over a thousand such structures reported. nih.gov In these complexes, the cobalt(II) center is surrounded by six ligands.

Examples include:

Discrete Complexes: In compounds like [Co(NCS)₂(C₆H₆N₂O)₃(H₂O)], the Co(II) cation is coordinated by two terminal N-bonded thiocyanate anions, three isonicotinamide (B137802) ligands, and one water molecule, forming discrete octahedral complexes. nih.gov Similarly, discrete octahedral complexes are observed in compounds with 4-(hydroxymethyl)pyridine, where the Co(II) is coordinated by two terminal thiocyanate anions and four co-ligands. mdpi.com

Polymeric Structures: In the layered coordination polymer [Co(NCS)₂(bpa)]n (where bpa is 1,2-bis(4-pyridyl)-ethane), the cobalt(II) cations exhibit a distorted octahedral geometry. They are coordinated by two S-bonded and two N-bonded thiocyanate anions, along with two nitrogen atoms from the bpa co-ligands. nih.gov These cobalt centers are linked into chains by pairs of μ-1,3 bridging thiocyanate anions, which are further connected into layers by the bpa ligand. nih.gov

Adducts: In adducts with N-methyl-2-piperidone and dimethyl sulfoxide, the cobalt atom is in an octahedral geometry, coordinated with four nitrogen atoms of thiocyanate ions and two oxygen atoms of the Lewis-base molecules in trans-positions. oup.com In the complex [Diaquatetrakis(thiocyanato)cobalt(II)mercury(II)], the cobalt atom is also hexa-coordinated in an octahedral geometry, with four nitrogen atoms from thiocyanate ions and two water oxygen atoms. oup.com

| Compound | Coordinating Atoms | Structural Motif | Reference |

|---|---|---|---|

| [Co(NCS)₂(C₆H₆N₂O)₃(H₂O)] | 2 N (NCS), 3 N (isonicotinamide), 1 O (H₂O) | Discrete Complex | nih.gov |

| [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | 2 N (NCS), 4 N (ligand) | Discrete Complex | mdpi.com |

| [Co(NCS)₂(bpa)]n | 4 N (2 NCS, 2 bpa), 2 S (NCS) | Layered Polymer | nih.gov |

| CoHg(SCN)₄(N-methyl-2-piperidone)₂ | 4 N (SCN), 2 O (ligand) | Adduct | oup.com |

| CoHg(SCN)₄(DMSO)₂ | 4 N (SCN), 2 O (ligand) | Adduct | oup.com |

| [CoHg(SCN)₄(H₂O)₂] | 4 N (SCN), 2 O (H₂O) | Adduct | oup.com |

While less common than octahedral, tetrahedral coordination is also a significant geometry for cobalt(II) in thiocyanate systems, with several hundred structures reported. nih.gov This geometry is often observed in the anionic complex [Co(NCS)₄]²⁻, which is known for its characteristic deep blue color. wikipedia.org

Key examples include:

Anionic Complexes: The dianion [Co(NCS)₄]²⁻ features a central Co(II) ion coordinated by four nitrogen-bound isothiocyanate ligands in a tetrahedral geometry. wikipedia.orgrsc.org This species is a classic example of a tetrahedral cobalt(II) complex.

Neutral Complexes: In the compound [Co(NCS)₂(C₅H₁₂N₂S)₂], the Co(II) cations are coordinated by two N-bonded thiocyanate anions and two tetramethylthiourea (B1220291) ligands, resulting in discrete complexes with a strongly distorted tetrahedral geometry. nih.gov Another example is a compound with 3-methylpyridine (B133936) where the cobalt(II) cations are tetrahedrally coordinated by two terminally N-bonded thiocyanate anions and two terminally bonded co-ligands. znaturforsch.com

Hydrated Species: As mentioned previously, the trihydrate Co(SCN)₂(H₂O)₃ contains discrete tetrahedral [Co(NCS)₂(H₂O)₂] units. wikipedia.org

Distorted Coordination Polyhedra

In coordination chemistry, the arrangement of ligands around a central metal ion defines a coordination polyhedron. While idealized geometries like perfect octahedra or tetrahedra are often used as models, in reality, the coordination polyhedra in this compound systems frequently exhibit significant distortions. These distortions arise from a combination of factors, including the electronic configuration of the high-spin d⁷ Co(II) ion, the steric demands of the co-ligands, and the constraints of crystal packing.

The majority of this compound compounds feature six-coordinate Co(II) centers, which typically adopt a slightly distorted octahedral geometry. nih.gov For instance, in the discrete complex [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄], the CoN₆ octahedra are slightly distorted, with metal-nitrogen distances ranging from 2.099(3) to 2.179(2) Å and N-Co-N angles varying from 88.06(9)° to 92.66(9)°. mdpi.com Similarly, in tetraaquabis(thiocyanato-κN)cobalt(II), the Co(II) ion lies on an inversion center and is coordinated in a slightly distorted octahedral fashion by four water molecules and two N-bonded thiocyanate anions. nih.gov

Tetrahedral coordination is also common, particularly in complexes containing the [Co(NCS)₄]²⁻ anion. nih.gov In the compound {Co(SCN)₄₃}·Cl, the central Co(II) ion is in a slightly distorted tetrahedral environment, coordinated by four N-bonded thiocyanate anions. nih.gov The N–Co–N bond angles in this complex range from 100.54(18)° to 115.60(19)°, deviating from the ideal 109.5° of a perfect tetrahedron. nih.gov

Less commonly, five-coordinate geometries are observed. In diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II), the Co(II) cations are coordinated in a trigonal–bipyramidal manner by two terminal N-bonding thiocyanate anions in axial positions and three organic ligands in the equatorial positions. nih.gov In heterobimetallic complexes, such as [(Me₂phen)₂Co(μ-NCS)Re(NCS)₅]·CH₃CN, the cobalt(II) ion is also five-coordinated, displaying a distorted trigonal bipyramidal geometry with four nitrogen atoms from the phenanthroline ligands and one from the bridging thiocyanate. nih.gov

| Compound | Coordination Number | Geometry | Distortion Details | Reference |

|---|---|---|---|---|

| [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | 6 | Octahedral | Slightly distorted; N-Co-N angles from 88.06° to 92.66°. | mdpi.com |

| [Co(NCS)₂(H₂O)₄] | 6 | Octahedral | Slightly distorted; axially compressed CoN₂O₄ octahedron. | nih.gov |

| {Co(SCN)₄₃}·Cl | 4 | Tetrahedral | Slightly distorted; N-Co-N angles from 100.54° to 115.60°. | nih.gov |

| Co(NCS)₂(4-methylpyridine N-oxide)₃ | 5 | Trigonal Bipyramidal | Slightly distorted trigonal pyramid. | nih.gov |

| [(Me₂phen)₂Co(μ-NCS)Re(NCS)₅]·CH₃CN | 5 | Trigonal Bipyramidal | Distorted trigonal bipyramidal surroundings. | nih.gov |

Thiocyanate Ligand Coordination Modes

The thiocyanate ion (SCN⁻) is a classic example of an ambidentate ligand, meaning it possesses more than one potential donor atom and can bind to a metal center in various ways. This versatility in coordination is a defining feature of this compound chemistry, leading to a rich diversity of structural motifs, from simple mononuclear complexes to intricate coordination polymers.

Terminal N-Bonding and S-Bonding

The thiocyanate ligand can coordinate to a metal ion terminally through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). According to Hard and Soft Acid and Base (HSAB) theory, "hard" metal cations tend to bind to the "hard" nitrogen donor, while "soft" metal cations prefer the "soft" sulfur donor. wikipedia.org Cobalt(II) is a first-row transition metal and is considered a borderline hard acid, but it predominantly forms N-bonded complexes. wikipedia.org

In the vast majority of structurally characterized this compound complexes, the ligand is terminally N-bonded. mdpi.comnih.govrsc.org This is observed in simple salts containing the deep blue [Co(NCS)₄]²⁻ anion and in numerous mixed-ligand complexes where Co(II) is coordinated by thiocyanate and other organic ligands. nih.govwikipedia.org The M-N-C linkage in these isothiocyanate complexes is typically close to linear, often with an angle near 180°. wikipedia.org In contrast, terminal S-bonding is rare for cobalt(II) but can be influenced by steric factors or the electronic properties of other ligands in the coordination sphere. wikipedia.org

Bridging Modes (e.g., µ-1,3-Bridging, End-to-End)

Beyond terminal coordination, the thiocyanate ligand can act as a bridge between two metal centers, leading to the formation of dinuclear or polymeric structures. The most common bridging mode is the µ-1,3 or "end-on" bridge (M-NCS-M'), where the nitrogen atom coordinates to one metal center and the sulfur atom coordinates to another.

This µ-1,3-bridging is responsible for the formation of one-dimensional (1D) chains in several cobalt(II) compounds. For example, in the coordination polymer [Co(NCS)₂(npdo)] (where npdo is 4-nitropyridine-N-oxide), adjacent Co(II) ions are linked by two µ-1,3-SCN⁻ bridging ligands, creating a 1D chain structure. tandfonline.com Similarly, thiocyanate ions can span different types of metal atoms, as seen in diaquatetrakis(thiocyanato)cobalt(II)mercury(II), where thiocyanate bridges cobalt and mercury atoms to form two-dimensional networks. oup.com

Another documented bridging mode is the "end-to-end" bridge (µ-1,3-NCS), which also connects two metal centers. In the compound [Co(tppz)(NCS)(µ-1,3-NCS)]n, zig-zag chains of cobalt(II) ions are formed by single end-to-end thiocyanate bridges. researchgate.net

| Coordination Mode | Description | Example Compound | Reference |

|---|---|---|---|

| Terminal N-Bonding | Ligand binds to a single Co(II) ion via the nitrogen atom (Co-NCS). | [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | mdpi.com |

| Terminal S-Bonding | Ligand binds to a single Co(II) ion via the sulfur atom (Co-SCN). | Rare for Co(II); more common for softer metals. | wikipedia.org |

| µ-1,3-Bridging | Ligand connects two metal centers via N and S atoms (Co-NCS-M). | [Co(NCS)₂(npdo)] | tandfonline.com |

| End-to-End Bridging | Ligand connects two metal centers, often forming chains (Co-(NCS)-Co). | [Co(tppz)(NCS)(µ-1,3-NCS)]n | researchgate.net |

Ambidentate Nature and Linkage Isomerism

The ability of the thiocyanate ion to bind through either its nitrogen or sulfur atom is termed its "ambidentate nature". wikipedia.org This property gives rise to a phenomenon known as linkage isomerism, where two coordination compounds have the identical chemical formula but differ in the connectivity of a ligand to the metal center. libretexts.org

While both isomers are possible, one is often thermodynamically more stable than the other. A classic example in cobalt chemistry involves the pentaamminecobalt(III) system. The N-bonded isomer, [Co(NH₃)₅(NCS)]²⁺, is the thermodynamically stable product. wikipedia.org However, the S-bonded isomer, [Co(NH₃)₅(SCN)]²⁺, can be formed as the initial kinetic product of the reaction between thiocyanate salts and [Co(NH₃)₅(H₂O)]³⁺, which then rearranges to the more stable N-bonded form. wikipedia.org This demonstrates that reaction conditions and kinetics can play a crucial role in isolating specific linkage isomers.

Supramolecular Assembly and Intermolecular Interactions

The final crystal structure of a this compound compound is not determined solely by the coordination bonds to the metal ion. The arrangement of individual complex molecules or polymeric chains into a three-dimensional lattice is directed by a hierarchy of weaker, non-covalent interactions, primarily hydrogen bonds. These interactions create extensive supramolecular networks that are critical to the stability of the crystal.

Hydrogen Bonding Networks (N-H···S, C-H···π, O-H···S, N-H···Cl)

The thiocyanate ligand itself is an excellent hydrogen bond acceptor. The sulfur atom, with its diffuse lone pairs, and the nitrogen atom can both participate in hydrogen bonding. In complexes containing co-ligands with hydrogen bond donors (such as -OH or -NH groups) or solvate molecules like water or ethanol (B145695), extensive hydrogen bonding networks are common.

O-H···S Bonds: In the crystal structure of [Co(NCS)₂(4-(hydroxymethyl)pyridine)₂]n∙4H₂O, intermolecular O–H···S hydrogen bonds are observed between hydrogen atoms from solvate water molecules or the hydroxyl group of the organic ligand and the thiocyanate sulfur atoms of neighboring chains. mdpi.com

N-H···S and N-H···Cl Bonds: In the crystal structure of {Co(SCN)₄₃}·Cl, the packing is stabilized by a network of N–H···S and N–H···Cl hydrogen bonds, which link the cationic and anionic components. nih.gov Similar N-H···S interactions are found to create tetrameric units in the structure of [Co(NCS)₂(pia)₂]. rsc.org

C-H···S and C-H···π Bonds: Weaker interactions can also play a significant role. In the co-crystal of tetraaquabis(thiocyanato-κN)cobalt(II) with caffeine, C–H⋯S hydrogen bonds contribute to the supramolecular assembly. nih.gov In other systems, C–H⋯π interactions involving aromatic rings of co-ligands have been identified as important for crystal packing. nih.gov

| Interaction Type | Donor | Acceptor | Example Compound/System | Reference |

|---|---|---|---|---|

| O-H···S | Hydroxyl group, Water | Thiocyanate Sulfur | [Co(NCS)₂(hmpy)₂]n∙4H₂O | mdpi.com |

| N-H···S | Amine/Amide N-H | Thiocyanate Sulfur | {Co(SCN)₄₃}·Cl | nih.gov |

| N-H···Cl | Amine/Amide N-H | Chloride Anion | {Co(SCN)₄₃}·Cl | nih.gov |

| C-H···S | Aliphatic/Aromatic C-H | Thiocyanate Sulfur | [Co(NCS)₂(H₂O)₄]·2(Caffeine)·4H₂O | nih.gov |

| C-H···π | Aliphatic/Aromatic C-H | Aromatic Ring | {Co(SCN)₄₃}·Cl | nih.gov |

Role of Bridging Ligands in Network Formation

Bridging ligands are fundamental to the construction of extended networks in this compound coordination chemistry, linking metal centers to form one-, two-, or three-dimensional coordination polymers. libretexts.orgwikipedia.org The thiocyanate anion (SCN⁻) itself is a versatile bridging ligand, capable of connecting two or more metal ions. wikipedia.orgresearchgate.net Anhydrous Co(SCN)₂ features a polymeric structure where thiocyanate ions bridge cobalt centers to form infinite 2D sheets. wikipedia.org

In addition to the thiocyanate ion, organic co-ligands frequently act as bridges. Pyrazine (B50134) and its derivatives are classic examples of ligands that bridge two metal centers, leading to the formation of chains or layers. nih.gov For example, in [Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂], the Co(II) cations are linked into chains by the 2,5-dimethylpyrazine (B89654) ligands. researchgate.net Similarly, in [Co(NCS)₂(hmpy)₂]n (where hmpy is 4-(hydroxymethyl)pyridine), the Co(II) ions are connected into a zig-zag polymer by both bridging thiocyanate anions and bridging hmpy ligands. mdpi.com The coordination mode of the thiocyanate ion (e.g., terminal, μ-1,3-bridging) combined with the nature of the organic bridging ligand dictates the final dimensionality and topology of the network. nih.govresearchgate.netmdpi.com For instance, in some structures, Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanate anions, demonstrating the anion's direct role in polymer formation. mdpi.comacs.org

The interplay between bridging thiocyanate ions and other co-ligands can create complex structures. In [Diaquatetrakis(thiocyanato)cobalt(II)mercury(II)], thiocyanate ions bridge cobalt and mercury atoms to form two-dimensional networks. oup.com The selection of the metal and the organic co-ligand directly influences the geometry and properties of the resulting coordination network. bohrium.comsfu.ca

Polymorphism in this compound Coordination Compounds

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a notable feature in the solid-state chemistry of this compound coordination compounds. mdpi.com These different solid-state forms, or polymorphs, arise from variations in intermolecular interactions and crystal packing. mdpi.com The majority of polymorphic modifications in this class of compounds are observed for discrete, zero-dimensional complexes with terminally N-bonded ligands. nih.gov For example, diisothiocyanatotetrakis(4-methylpyridine)cobalt(II), [Co(NCS)₂(4-methylpyridine)₄], is known to exist in at least two polymorphic modifications, both consisting of discrete octahedral complexes but differing in their crystal packing and intermolecular contacts. nih.gov Similarly, a third polymorph of bis(benzimidazole)bis(thiocyanato-N)Cobalt(II), γ-[Co(Hbzim)₂(SCN)₂], was recently identified, highlighting differences in intermolecular interactions compared to its two previously known forms. mdpi.com

Isomeric Forms and Phase Transitions (e.g., [Co(NCS)₂(2,5-dimethylpyrazine)₂])

Beyond polymorphism, this compound complexes can also exhibit isomerism, where compounds have the same composition but different connectivity, leading to distinct network structures. This is particularly common in coordination polymers where bridging ligands are present. nih.gov For instance, compounds with a bridging coordination of the anionic ligands often form isomeric modifications rather than true polymorphs. nih.gov

The compound with the formula [Co(NCS)₂(2,5-dimethylpyrazine)₂] is a key example that illustrates the formation of different structural isomers depending on synthetic conditions, which can lead to different dimensionalities (e.g., 1D vs. 2D networks). researchgate.net While the search results mention the synthesis of five different compounds from the reaction of Co(NCS)₂ with 2,5-dimethylpyrazine, including Co(NCS)₂(2,5-dimethylpyrazine)(H₂O)₂ and Co(NCS)₂(2,5-dimethylpyrazine)(MeOH)₂, detailed information on phase transitions between specific isomeric forms of [Co(NCS)₂(2,5-dimethylpyrazine)₂] was not explicitly detailed in the provided abstracts. researchgate.net However, thermal transformations are a known route to induce phase transitions between different forms of coordination polymers. scispace.comresearchgate.net For example, thermogravimetric measurements have shown that precursor complexes can transform into different polymeric structures upon heating. researchgate.netmdpi.com

Linkage isomerism, where the ambidentate thiocyanate ligand binds through either the nitrogen (isothiocyanato, M-NCS) or sulfur (thiocyanato, M-SCN) atom, is another form of isomerism possible for these complexes. mdpi.comwikipedia.org While the Co-NCS linkage is generally more common for cobalt, the formation of the Co-SCN isomer can occur as a kinetic product. mdpi.comwikipedia.org

Influence of Metal Centers on Isomorphism and Structure

The identity of the central metal ion has a profound influence on the structure and properties of thiocyanate coordination compounds, often leading to the formation of isomorphous series. Isomorphous compounds share the same crystal structure but contain different metal ions. For example, reacting 2-methylpiperazine (B152721) with thiocyanate and either cobalt(II) or nickel(II) produces two new isomorphous compounds, [CoL₂(SCN)₄] and [NiL₂(SCN)₄], which both feature an octahedral configuration. bohrium.com Similarly, tetrahedral complexes with the general formula M(NCS)₂L₂ (where M = Co, Zn and L = 2-methylpyridine, 2-bromopyridine, or 2-chloropyridine) are isomorphous when the same ligand is used. rsc.org

Despite having the same crystal structure, isomorphous compounds can exhibit different physical properties. In the case of the 2-methylpiperazine complexes, the cobalt compound shows high spin-orbit coupling, while the nickel analogue displays weak antiferromagnetic interaction. bohrium.com Furthermore, the thermal behaviors can differ, with the nickel compound showing a phase transition not observed for the cobalt complex. bohrium.com Bond lengths are also affected by the metal center; in the isomorphous 2-methylpiperazine structures, all coordination bond lengths for the cobalt compound were found to be shorter than those for the nickel compound. bohrium.com This demonstrates that substituting the metal center, even within an isomorphous framework, can tune the compound's properties. bohrium.comsfu.ca

Electronic Structure and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of cobalt(II) thiocyanate (B1210189) complexes. The vibrational modes of the thiocyanate ligand are particularly sensitive to its coordination mode.

The infrared spectrum of cobalt(II) thiocyanate is characterized by the vibrational modes of the thiocyanate ligand. The most diagnostic of these are the C≡N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N-C-S bending vibration (δ(NCS)). The frequencies of these modes are indicative of whether the ligand is N-bonded, S-bonded, or bridging.

In the case of the common tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻, where the ligand is coordinated through the nitrogen atom (isothiocyanato), the C≡N stretching vibration appears as a strong, sharp band at a higher frequency compared to the free thiocyanate ion. This is due to the kinematic coupling and the electronic effect of coordination to the metal. Research has identified three distinctive vibrations for the [Co(NCS)₄]²⁻ anion. A strong band observed around 2079 cm⁻¹ is assigned to the stretching vibration of the carbon–nitrogen triple bond. The C-S bond stretching vibration is responsible for a weaker band near 840 cm⁻¹, and the bending vibration of N–C–S is observed as a weak band around 490 cm⁻¹. This vibrational assignment indicates that the thiocyanate ligand is bound to the Co(II) center via its N-terminal atom. nih.gov The study of various this compound-based test products for cocaine confirmed the presence of the [Co(SCN)₄]²⁻ ion through the distinctive C≡N stretching bands around 2100 cm⁻¹. chalmers.se

The coordination of different ligands to the cobalt center, as in complexes like cis-[CoL₂(SCN)₂] (where L = lidocaine) or the coordination polymer trans-[Co(H₂O)₂(SCN)₂], results in shifts in these characteristic vibrational frequencies, providing insight into the specific coordination environment of the cobalt ion. chalmers.se

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν(C≡N) | ~2079 | Strong | Carbon-Nitrogen triple bond stretching |

| ν(C-S) | ~840 | Weak | Carbon-Sulfur bond stretching |

| δ(NCS) | ~490 | Weak | N-C-S bending |

Raman spectroscopy provides complementary information to FTIR for the structural characterization of this compound complexes. As with FTIR, the C≡N stretching mode is a prominent feature in the Raman spectrum. Studies on blue precipitates from this compound tests, containing the [Co(SCN)₄]²⁻ ion, have utilized Raman spectroscopy to identify this characteristic C≡N stretching band around 2100 cm⁻¹, corroborating the FTIR data. nih.govchalmers.se

The technique is particularly useful for studying coordination changes in solution. For instance, in aqueous solutions, the equilibrium between different cobalt-cyanide complexes can be monitored by observing changes in the Raman spectra in the stretching region between 2030–2200 cm⁻¹. libretexts.org Although this study focuses on cyanide, similar principles apply to thiocyanate complexes. The position, intensity, and number of bands in the Raman spectrum can provide detailed information about the symmetry and bonding within the coordination sphere of the cobalt(II) ion.

Electronic Absorption Spectroscopy (UV-Vis)

The vibrant colors associated with this compound complexes are due to electronic transitions within the d-orbitals of the Co²⁺ ion and charge transfer transitions between the metal and the ligands. UV-Vis spectroscopy is the primary technique for investigating these phenomena.

The absorption of light in the visible region by cobalt(II) complexes is dominated by d-d transitions. For a Co²⁺ ion (a d⁷ system), the energies of these transitions are sensitive to the geometry of the coordination complex.

In a tetrahedral field, such as in the blue [Co(NCS)₄]²⁻ complex, the d-orbitals split into two energy levels (e and t₂). The electronic transitions from the ground state to excited states are Laporte-allowed (due to the lack of a center of symmetry), resulting in intense absorption bands and a characteristic deep blue color. The spectrum of tetrahedral Co(II) complexes typically shows a broad, structured absorption band in the 500-700 nm region. researchgate.netresearchgate.net For example, a study of a complex containing the [Co(SCN)₄]²⁻ anion reported characteristic absorption bands at 490 nm, which can be assigned to d→d* transitions. nih.gov

In contrast, octahedral Co(II) complexes, such as the pink [Co(H₂O)₆]²⁺ or [Co(NCS)₆]⁴⁻, have a center of symmetry, and d-d transitions are Laporte-forbidden. libretexts.org This results in much weaker absorption bands (lower molar absorptivity) and pale colors. Octahedral Co(II) complexes typically show an absorption band around 500-530 nm. researchgate.netbohrium.com The significant difference in the intensity of the absorption bands for tetrahedral versus octahedral Co(II) complexes is a key diagnostic feature.

| Complex Geometry | Typical λmax (nm) | Appearance | Nature of Transition |

|---|---|---|---|

| Tetrahedral ([Co(NCS)₄]²⁻) | ~500-700 | Intense Blue | Laporte-allowed d-d transitions |

| Octahedral ([Co(NCS)₆]⁴⁻) | ~500-530 | Pale Pink/Red | Laporte-forbidden d-d transitions |

In addition to d-d transitions, charge transfer (CT) bands are also observed in the electronic spectra of this compound complexes. These transitions involve the movement of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT).

For this compound, LMCT transitions are more common. An electron is excited from a molecular orbital that is primarily thiocyanate in character to one that is primarily cobalt d-orbital in character. libretexts.org This process effectively results in the temporary reduction of the metal center. wikipedia.org CT bands are Laporte-allowed and spin-allowed, leading to very high intensities (large molar absorptivity values, often >1000 L mol⁻¹ cm⁻¹), which are much stronger than those of d-d transitions. libretexts.orgwikipedia.org These bands typically occur in the ultraviolet region of the spectrum. For instance, in a complex containing the {[Co(SCN)₄]}²⁻ moiety, a band at 340 nm was assigned to a charge transfer transition. nih.gov

This compound solutions are well-known for their thermochromic properties, changing color in response to temperature changes. This behavior is a direct consequence of a shift in the coordination equilibrium between different species in solution. bohrium.comrsc.orgrsc.org

In many systems, particularly in the presence of excess thiocyanate and a suitable solvent, an equilibrium exists between the blue tetrahedral [Co(NCS)₄]²⁻ complex and the pink octahedral [Co(NCS)₆]⁴⁻ complex:

[Co(NCS)₄]²⁻ (blue, tetrahedral) + 2 SCN⁻ ⇌ [Co(NCS)₆]⁴⁻ (pink, octahedral)

At room temperature or higher, the tetrahedral species often predominates, resulting in a blue solution. bohrium.comacs.org This is entropically favored. Upon cooling, the equilibrium shifts to the right, favoring the formation of the enthalpically preferred octahedral complex, and the solution turns pink or red. bohrium.comacs.org This reversible change can be readily observed by UV-Vis spectroscopy, with the characteristic intense absorption band of the tetrahedral complex decreasing in intensity as the weaker band of the octahedral complex appears upon cooling. bohrium.comacs.org This phenomenon has been extensively studied in ionic liquids, where the ionic liquid itself can act as a reservoir for thiocyanate anions, facilitating this reversible coordination change. bohrium.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the unpaired electron in high-spin cobalt(II) complexes leads to significant challenges and opportunities in NMR spectroscopy. The interaction of the unpaired electron with the nuclear spins results in large chemical shift ranges and significant line broadening, which can often render the spectra of protons close to the metal center unobservable. However, these paramagnetic effects also provide valuable structural and electronic information that is not accessible in diamagnetic systems.

¹H NMR studies of paramagnetic cobalt(II) complexes are characterized by signals that are spread over a wide range of chemical shifts, often from tens to hundreds of ppm. The observed chemical shift (δ_obs) in a paramagnetic molecule is the sum of the diamagnetic shift (δ_dia), the contact shift (δ_contact), and the pseudocontact shift (δ_pcs).

δ_obs = δ_dia + δ_contact + δ_pcs

The contact shift arises from the delocalization of unpaired electron spin density onto the observed nucleus, while the pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. The latter is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.

A significant application of paramagnetic NMR spectroscopy is the use of cobalt(II) as a substituent for diamagnetic zinc(II) in metalloproteins to induce paramagnetic shifts for structural analysis. The thiocyanate adduct of cobalt(II)-substituted human carbonic anhydrase II has been a subject of such NMR investigations. rsc.org In these systems, the pseudocontact shift is a powerful tool for obtaining long-range structural information.

The pseudocontact shift (δ_pcs) is described by the following equation:

δ_pcs = (1 / 12πr³) * [ (χ_ax(3cos²θ - 1)) + (3/2)χ_rh(sin²θcos2φ) ]

where:

r, θ, and φ are the polar coordinates of the nucleus in the principal magnetic axes system of the metal ion.

χ_ax and χ_rh are the axial and rhombic anisotropies of the magnetic susceptibility tensor.

By measuring the pseudocontact shifts for a number of assigned nuclei in the protein, it is possible to determine the magnetic susceptibility tensor and, consequently, obtain valuable long-range distance and angular restraints for protein structure determination and refinement. researchgate.netmdpi.com The study of the thiocyanate adduct of cobalt(II)-substituted carbonic anhydrase II has demonstrated the potential of this approach in assigning a large number of proton signals in a significant portion of the molecule. rsc.org

Table 1: Spectroscopic and Structural Probes

| Technique | Information Gained | Application to Cobalt(II) Complexes |

|---|---|---|

| ¹H NMR | Electronic structure, ligand coordination, molecular geometry | Characterization of paramagnetic complexes, though often challenging due to broad signals and large chemical shifts. |

| Pseudocontact Shift Analysis | Long-range structural information (distance and angular restraints) | Structural studies of Co(II)-substituted metalloproteins and other large molecules. |

| EPR Spectroscopy | Electronic structure, spin state, coordination geometry, zero-field splitting | Probing the environment of the Co(II) center, particularly in solid-state and frozen solutions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct and sensitive technique for studying paramagnetic species like cobalt(II) complexes. The high-spin Co(II) ion has an electron spin of S = 3/2, which in a crystal field is split into two Kramers doublets (M_s = ±1/2 and M_s = ±3/2). The energy separation between these doublets in the absence of a magnetic field is known as the zero-field splitting (ZFS), which is a critical parameter for understanding the magnetic anisotropy of the molecule.

The EPR spectra of high-spin Co(II) are often complex and can be described by a spin Hamiltonian that includes terms for the electron Zeeman interaction, the ZFS, and hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2). The appearance of the spectrum is highly dependent on the magnitude of the ZFS (D and E parameters) relative to the microwave energy used in the experiment.

Conventional EPR spectroscopy is often performed at a fixed frequency (e.g., X-band, ~9.5 GHz). However, for systems with large ZFS, as is common for Co(II) complexes, the energy of the microwave quantum may be insufficient to induce transitions between the Kramers doublets. In such cases, high-frequency and high-field EPR (HFEPR) or frequency-domain EPR techniques are necessary.

Frequency-domain Fourier-transform THz-EPR (FD-FT THz-EPR) is a powerful technique that allows for the direct measurement of the energy gap between the ground and excited spin states, providing a precise determination of the ZFS parameter D. semanticscholar.org This is particularly valuable for characterizing single-molecule magnets (SMMs), where the ZFS is a key factor determining the energy barrier for magnetization reversal.

While extensive research has been conducted on the magnetic properties of coordination polymers containing this compound, such as [Co(NCS)₂(pyridine)₂]n, which exhibit single-chain magnet behavior, detailed frequency-domain EPR studies providing specific spin excitation energies for these systems are not widely reported in the literature. rsc.orgnih.gov However, the principles of this technique are broadly applicable to such anisotropic this compound materials. For example, in other cobalt-based single-molecule magnets, frequency-domain EPR has been successfully used to determine large axial ZFS parameters. nih.gov

Table 2: Investigated this compound Coordination Compounds

| Compound | Key Features | Spectroscopic/Magnetic Characterization |

|---|---|---|

| [Co(NCS)₂(pyridine)₄] | Pyridine-rich 1:4 complex | Exhibits Curie-Weiss paramagnetism. rsc.orgnih.gov |

| [Co(NCS)₂(pyridine)₂]n | Pyridine-deficient 1:2 polymeric chain | Shows single-chain magnet behavior. rsc.orgnih.govnih.gov |

| [Co(NCS)₂(4-methylpyridine N-oxide)₄] | Discrete complex with N-oxide ligands | Crystal structure determined; detailed spectroscopic data not reported. |

Magnetic Properties and Phenomena

Paramagnetic Behavior and Curie-Weiss Law Analysis

In many of its complexes and solutions, cobalt(II) thiocyanate (B1210189) exhibits paramagnetic behavior, a direct consequence of the unpaired electrons in the d-orbitals of the Co(II) ion. This paramagnetism is temperature-dependent and can often be modeled by the Curie-Weiss law, which describes the magnetic susceptibility (χ) of a material in the paramagnetic region above any magnetic ordering temperature.

A notable example is the behavior of cobalt(II) thiocyanate dissolved in ionic liquids such as 1-alkyl-3-methylimidazolium thiocyanate. In these systems, a reversible, temperature-dependent switching of the cobalt(II) coordination from a tetrahedral [Co(NCS)₄]²⁻ geometry at ambient temperatures to an octahedral [Co(NCS)₆]⁴⁻ geometry at temperatures below 230 K is observed. This change in coordination environment leads to a significant and reversible alteration of the effective magnetic moment (μ_eff) of the cobalt(II) ion.

At higher temperatures, the tetrahedral complex displays a higher effective magnetic moment, which decreases as the coordination changes to octahedral upon cooling. This switchable paramagnetism is a direct result of the change in the electronic ground state of the Co(II) ion induced by the different ligand fields of the two geometries. The temperature-dependent magnetic susceptibility data for these systems can be fitted to the Curie-Weiss law to extract parameters that provide insight into the magnetic interactions.

Table 1: Temperature-Dependent Effective Magnetic Moment of this compound in an Ionic Liquid

| Temperature Range (K) | Predominant Cobalt(II) Species | Effective Magnetic Moment (μ_B) |

| > 260 | Tetrahedral [Co(NCS)₄]²⁻ | ~4.7 |

| < 200 | Octahedral [Co(NCS)₆]⁴⁻ | ~4.2 |

| Data derived from studies on cobalt(II) isothiocyanate in 1-ethyl-3-methylimidazolium thiocyanate. |

Antiferromagnetic Interactions and Ordering

Anhydrous this compound, Co(NCS)₂, exhibits a layered coordination polymer structure. Within this framework, the magnetic interactions between the cobalt(II) centers are predominantly antiferromagnetic. This means that at low temperatures, the magnetic moments of adjacent Co(II) ions tend to align in an anti-parallel fashion, leading to a net magnetic moment of zero in the absence of an external magnetic field.

Studies on a series of first-row transition metal thiocyanates, M(NCS)₂ (where M = Mn, Fe, Co, Ni), have shown that Co(NCS)₂ orders into an antiferromagnetic commensurate ground state. arxiv.org The strength of these antiferromagnetic interactions can be inferred from the Weiss constant (θ) obtained from Curie-Weiss analysis of magnetic susceptibility data at higher temperatures. A negative Weiss constant is indicative of net antiferromagnetic interactions.

Weak Antiferromagnetic Coupling

The antiferromagnetic interactions in this compound and its derivatives are generally described as weak. This is reflected in the relatively low Néel temperatures observed in its coordination polymers. The term "weak" in this context refers to the energy scale of the magnetic exchange interaction between the cobalt(II) ions. In a complex, [Co(II)₂L(NCS)₂(SCN)₂], weak antiferromagnetic exchange was quantified with an exchange coupling constant (2J) of -11.7 cm⁻¹. nih.gov The thiocyanate ligand can mediate superexchange interactions between metal centers, but the efficiency of this pathway depends on the coordination mode (end-on, end-to-end bridging) and the orbital overlap between the metal d-orbitals and the ligand orbitals. The observation of metamagnetic transitions in some this compound derivatives further supports the presence of weak antiferromagnetic coupling between ferromagnetic chains or layers, which can be overcome by a relatively small applied magnetic field. rsc.orgacs.org

Ferromagnetic Interactions and Ordering

For example, in the one-dimensional coordination polymer [Co(NCS)₂(pyridine)₂]n, the cobalt(II) ions are linked by double thiocyanate bridges to form chains. Within these chains, the magnetic interactions are ferromagnetic. rsc.org This intrachain ferromagnetic coupling leads to the alignment of spins along the chain. However, these ferromagnetic chains are then weakly coupled antiferromagnetically to each other. This results in a complex magnetic behavior where the material is a canted antiferromagnet or a metamagnet. At low temperatures, under the influence of an external magnetic field, such materials can exhibit a transition to a ferromagnetic-like state.

Metamagnetic Transitions

Metamagnetism is a phenomenon observed in some antiferromagnetic materials where a transition to a state with a high net magnetization, akin to a ferromagnetic state, occurs upon the application of a sufficiently strong external magnetic field. This transition is typically sharp and occurs at a critical field (Hc). Several coordination polymers of this compound exhibit metamagnetic behavior.

These materials are often characterized by a magnetic structure consisting of ferromagnetic chains or layers that are weakly coupled antiferromagnetically in the ground state. The weak inter-chain or inter-layer antiferromagnetic interactions can be overcome by an external magnetic field, which forces the magnetic moments of the chains or layers to align parallel to the field and to each other.

Table 2: Metamagnetic Transition in this compound Coordination Polymers

| Compound | Néel Temperature (T_N) (K) | Critical Field (Hc) (Oe) |

| [Co(NCS)₂(4-ethylpyridine)₂]n | 3.4 | ~175 |

| [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n | 3.9 | 260 |

| Data from magnetic measurements on polycrystalline samples. |

The observation of a metamagnetic transition is a clear indicator of the presence of competing magnetic interactions of different strengths and types (ferromagnetic and antiferromagnetic) within the same material.

Magnetic Anisotropy and Single-Ion Properties

The magnetic properties of this compound are significantly influenced by magnetic anisotropy, which refers to the directional dependence of a material's magnetic properties. In Co(II) complexes, this anisotropy primarily arises from the single-ion properties of the cobalt(II) ion, specifically from the interplay of the ligand field and spin-orbit coupling.

The high-spin Co(II) ion (d⁷ configuration) in an octahedral or tetrahedral environment possesses an orbitally degenerate or nearly degenerate ground state, which leads to a large, unquenched orbital angular momentum. This orbital contribution to the magnetic moment is a key source of magnetic anisotropy. The magnitude and nature of the anisotropy (i.e., whether it is of the easy-axis or easy-plane type) are highly sensitive to the coordination geometry and the nature of the coordinating ligands.

Easy-axis anisotropy (negative zero-field splitting parameter, D < 0) : The magnetic moments preferentially align along a specific axis. This is a crucial characteristic for single-molecule magnet (SMM) behavior.

Easy-plane anisotropy (positive zero-field splitting parameter, D > 0) : The magnetic moments prefer to lie within a specific plane.

In various cobalt(II) complexes containing thiocyanate ligands, both types of anisotropy have been observed. For instance, tetracoordinate complexes like [Co(PPh₃)₂(NCS)₂] and [Co(bzi)₂(NCS)₂] (where bzi = benzimidazole) have been reported with negative D values, indicating easy-axis anisotropy. nih.gov Conversely, some octahedral Co(II) complexes exhibit easy-plane anisotropy. The specific values of the zero-field splitting parameters (D and E, where E describes the rhombicity or deviation from axial symmetry) can be determined from detailed magnetic measurements and are crucial for understanding the dynamic magnetic behavior, such as slow magnetic relaxation observed in some Co(II)-based single-ion magnets. nih.gov Theoretical calculations, such as ab initio methods, are often employed to complement experimental data and provide a deeper understanding of the electronic structure and the origins of magnetic anisotropy in these systems. osti.gov

Easy-Axis Anisotropy

Easy-axis anisotropy is a fundamental property in many magnetic materials, including complexes of this compound, where it dictates a preferred orientation for the magnetic moments. This anisotropy arises from the interplay of the ligand field environment around the cobalt(II) ion and spin-orbit coupling. In an octahedral coordination geometry, the Co²⁺ ion (a d⁷ system) possesses a ground state with unquenched orbital angular momentum, which is a key contributor to significant magnetic anisotropy.

Theoretical and experimental studies have shown that the nature of this anisotropy—whether it is an "easy-axis" (where the magnetic moment prefers to align along a specific axis) or "easy-plane" (where it prefers to lie within a plane)—can be manipulated by fine-tuning the ligand field. For instance, in certain cobalt(II) complexes, a compressed octahedral geometry can lead to a large axial anisotropy, favoring an easy-axis. rsc.org Ab initio calculations on specific this compound chain compounds, such as [Co(NCS)₂(4-methoxypyridine)₂]n, have confirmed the presence of easy-axis anisotropy for the Co(II) centers within the structure. helmholtz-berlin.denih.gov The orientation of co-ligands plays a crucial role in determining the single-ion magnetic anisotropy of the cobalt(II) centers. helmholtz-berlin.de In tetragonally elongated cobalt(II) complexes, the axial crystal field splitting is the source of the easy-axis type of magnetic anisotropy. nih.gov

The magnitude of the easy-axis anisotropy is often quantified by the axial zero-field splitting (ZFS) parameter, D. A negative D value typically signifies easy-axis anisotropy. The distortion of the coordination sphere around the Co(II) ion and intermolecular interactions are important factors in determining the slow magnetic relaxation behavior associated with this anisotropy. rsc.org

Exchange Anisotropy (Jxx/Jzz)

In addition to the single-ion anisotropy of the individual cobalt centers, the interactions between these centers are also frequently anisotropic. This is known as exchange anisotropy. In chain-like structures of this compound, where Co(II) ions are bridged by thiocyanate ligands, the magnetic coupling between adjacent metal ions is not necessarily isotropic (the same in all directions).

For the compound [Co(NCS)₂(4-methoxypyridine)₂]n, ab initio calculations have revealed an exchange anisotropy with a ratio of Jxx/Jzz of 0.21. helmholtz-berlin.denih.gov This indicates that the strength of the magnetic exchange interaction is different along different crystallographic axes. Such anisotropic exchange is a critical factor, along with single-ion easy-axis anisotropy, for the realization of single-chain magnet behavior. The exchange interaction in cobalt(II) pairs can be influenced by factors such as the cubic crystal field strength and the pathways for electron transfer, with spin-orbit coupling also playing a complex role. researchgate.net The concurrent effects of single-ion anisotropy and exchange interactions are crucial in determining the electronic structure and magnetization dynamics of these systems. rsc.org

Magnetic Relaxations and Dynamics

The combination of strong easy-axis anisotropy and significant intrachain magnetic exchange in this compound-based compounds leads to slow relaxation of magnetization, a hallmark of single-chain magnets.

Single-Chain Magnetic (SCM) Behavior

Many coordination polymers based on this compound, particularly those with the general formula [Co(NCS)₂(L)₂]n (where L is a pyridine-based co-ligand), are recognized as single-chain magnets (SCMs). bohrium.com In these materials, the cobalt(II) ions are linked by pairs of thiocyanate anions, forming linear chains. helmholtz-berlin.denih.gov Below a certain critical temperature, these chains exhibit slow magnetic relaxation, meaning that if the magnetization of the chain is aligned by an external magnetic field and that field is then removed, the magnetization returns to its equilibrium state very slowly. This behavior is a direct consequence of the large energy barrier to spin reversal, which is created by the combination of the single-ion easy-axis anisotropy of the Co(II) centers and the ferromagnetic exchange interactions that propagate along the chain. bohrium.com

Thermally Activated and Temperature-Independent Relaxations

The dynamics of magnetic relaxation in this compound-based SCMs are often complex and can occur through multiple pathways. The relaxation time is strongly dependent on temperature. In many cases, two primary relaxation processes are observed: a thermally activated process and a temperature-independent process.

Thermally activated relaxation is dominant at higher temperatures, where the magnetic moments have sufficient thermal energy to overcome the energy barrier for spin reversal. This is often referred to as an Orbach process. For example, in [Co(NCS)₂(4-methoxypyridine)₂]n, energy barriers for relaxation have been determined to be Δτ1 = 44.9(5) K and Δτ2 = 26.0(7) K, corresponding to long and short spin chains, respectively. helmholtz-berlin.denih.gov In another related system, [Co(NCS)₂(bpa)]n (where bpa is 1,2-bis(4-pyridyl)-ethane), thermally activated single-chain relaxations were also observed. nih.gov

At very low temperatures, a temperature-independent relaxation mechanism can become dominant. nih.gov This is often attributed to quantum tunneling of magnetization (QTM), where the magnetization can reverse its direction by tunneling through the energy barrier rather than climbing over it. In some this compound systems, a crossover between these different relaxation regimes can be observed as the temperature is varied. nih.govmdpi.com

Magnetic Hysteresis Loop Observations

A key characteristic of materials with slow magnetic relaxation is the appearance of a magnetic hysteresis loop. wikipedia.org A hysteresis loop is a plot of the material's magnetization versus an applied magnetic field, and its opening indicates that the material can retain magnetization after the external field is removed, a property known as remanence. electronics-tutorials.wsnde-ed.org This is a form of magnetic memory. electronics-tutorials.ws

For this compound-based single-chain magnets, open magnetic hysteresis loops of purely molecular origin can be observed below a certain "blocking temperature." helmholtz-berlin.de The presence of hysteresis confirms that the material has a significant energy barrier to magnetization reversal and can function as a magnet. For instance, the compound [Co(NCS)₂(4-methoxypyridine)₂]n exhibits slow relaxation of ferromagnetic chains below its critical temperature of 3.94 K. helmholtz-berlin.denih.gov The width of the hysteresis loop is related to the coercive field, which is the reverse magnetic field required to bring the magnetization back to zero. wikipedia.org

Influence of Co-ligands and Structural Topology on Magnetism

The magnetic properties of this compound coordination polymers are not intrinsic to the Co(NCS)₂ unit alone but are profoundly influenced by the choice of co-ligands and the resulting crystal structure. helmholtz-berlin.debohrium.com

The co-ligands, typically nitrogen-donating organic molecules, coordinate to the cobalt(II) centers and play a critical role in several ways:

Determining the Coordination Geometry: The size and shape of the co-ligand influence the coordination environment around the Co(II) ion, which in turn dictates the single-ion magnetic anisotropy. mupomat.com

Controlling the Interchain Spacing and Interactions: The co-ligands act as spacers between the magnetic chains. By modifying the co-ligand, the distance between the chains can be systematically varied, which alters the strength of the interchain magnetic interactions. nih.govelectronicsandbooks.com These interchain interactions are often antiferromagnetic and compete with the ferromagnetic intrachain coupling. nih.gov

For example, a comparative study of [Co(NCS)₂(bpa)]n and [Co(NCS)₂(bpe)]n (where bpe = 1,2-bis(4-pyridyl)-ethylene) showed that subtle changes in the co-ligand (ethane vs. ethylene linker) led to significant differences in the interchain interactions and the critical temperatures for magnetic ordering. nih.govelectronicsandbooks.com The introduction of different capping co-ligands can fine-tune structures, leading to changes in both the distortion of the coordination geometry and intermolecular interactions, which directly impacts the magnetic properties. mupomat.com The change in coordination from tetrahedral to octahedral, influenced by the surrounding ions, is accompanied by an increase in the effective magnetic moment. rsc.org

The table below summarizes the magnetic properties of a few representative this compound complexes with different co-ligands.

| Compound | Magnetic Behavior | Critical Temperature (TN / Tc) | Critical Field (Hc) | Exchange Anisotropy (Jxx/Jzz) | Ref. |

| [Co(NCS)₂(4-methoxypyridine)₂]n | Antiferromagnetic SCM | 3.94 K | 290 Oe | 0.21 | helmholtz-berlin.denih.gov |

| [Co(NCS)₂(bpa)]n | Canted Antiferromagnet | 3.1 K | ~40 Oe | Not specified | nih.govelectronicsandbooks.com |

| [Co(NCS)₂(bpe)]n | Antiferromagnet | 4.0 K | ~400 Oe | Not specified | nih.govelectronicsandbooks.com |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for studying the geometry, electronic properties, and reactivity of cobalt(II) thiocyanate (B1210189) and its complexes. nih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic and electronic parameters. nih.gov For instance, DFT has been employed to investigate the electronic structure and molecular geometry of novel cobalt(II) complexes, providing insights into their stability and reactivity. tandfonline.com

Molecular Electrostatic Potential Mapping